molecular formula C12H12N4S2 B5526574 5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol

5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol

Cat. No. B5526574
M. Wt: 276.4 g/mol
InChI Key: XVKYVKUHLSBCQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol is a useful research compound. Its molecular formula is C12H12N4S2 and its molecular weight is 276.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.05033875 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and interconversion of isomeric triazolothienopyrimidines, including compounds similar to the one , have been explored. These compounds are found to undergo Dimroth rearrangement under basic conditions, with the crystal structure of related compounds confirmed by X-ray analysis (A. Hamed et al., 2008).
  • Another study focused on the synthesis, crystal and molecular structures, and DFT calculated structures of three tetrahydrobenzothienopyrimidine derivatives. This research provides insights into the influence of substituents and crystal packing on the aromaticity of fused heterocyclic rings (K. Gajda et al., 2015).

Biological Activities

  • Various thienopyrimidine derivatives, including triazolothienopyrimidines, have been synthesized and evaluated for their antimicrobial activities. Some compounds have shown promising antibacterial and antifungal activities (Nitinkumar S. Shetty et al., 2009).

Applications in Medicinal Chemistry

  • A series of 4-benzyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidines was synthesized, motivated by the anticancer activity of related compounds. The cytotoxic activity of some of these compounds was evaluated against human cancer cell lines, revealing potential as anticancer agents (S. Botros et al., 2017).

Chemical Reactions and Mechanisms

  • The Dimroth rearrangement process was studied, which is relevant for understanding the chemical behavior of triazolothienopyrimidines under various conditions (A. Hamed et al., 2008).

properties

IUPAC Name

7-methyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraene-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S2/c1-6-13-11-9(10-14-15-12(17)16(6)10)7-4-2-3-5-8(7)18-11/h2-5H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKYVKUHLSBCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C4=NNC(=S)N14
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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